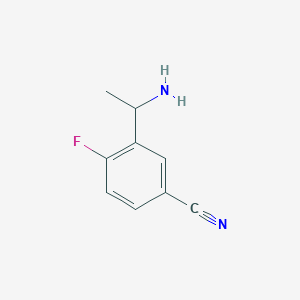

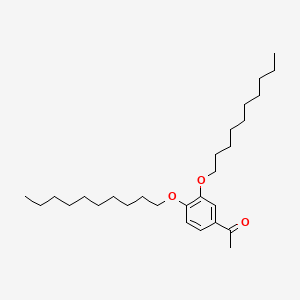

![molecular formula C42H92N10O34S5 B13387984 2-[3-[[6-(aminomethyl)-3-azanyl-3,4-dihydro-2H-pyran-2-yl]oxy]-4-azanyl-6-(ethylamino)-2-oxidanyl-cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B13387984.png)

2-[3-[[6-(aminomethyl)-3-azanyl-3,4-dihydro-2H-pyran-2-yl]oxy]-4-azanyl-6-(ethylamino)-2-oxidanyl-cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Netilmicin sulfate is a semisynthetic aminoglycoside antibiotic derived from sisomicin. It is primarily used to treat serious bacterial infections, particularly those resistant to other antibiotics such as gentamicin. Netilmicin sulfate is not absorbed from the gastrointestinal tract and is therefore administered via injection or infusion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Netilmicin sulfate is synthesized through the semisynthetic modification of sisomicin. The process involves the ethylation of sisomicin to produce 1-N-ethylsisomicin, which is then converted to netilmicin sulfate .

Industrial Production Methods: The industrial preparation of netilmicin sulfate involves several steps:

- Cooling an appropriate amount of water for injection to below 30°C.

- Introducing nitrogen to remove oxygen.

- Adding an antioxidant and a complexing agent to the water for injection.

- Adding netilmicin sulfate to the solution and stirring until completely dissolved.

- Filtering the solution to remove impurities.

- Adjusting the pH to 5.3-5.7 with a sodium citrate solution.

- Sterilizing the solution at 100°C and packaging .

Chemical Reactions Analysis

Types of Reactions: Netilmicin sulfate undergoes various chemical reactions, including:

Oxidation: Netilmicin sulfate can be oxidized under specific conditions, although this is not a common reaction in its typical usage.

Reduction: Reduction reactions are less common for netilmicin sulfate.

Substitution: Substitution reactions can occur, particularly in the modification of its functional groups during synthesis.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Ethylating agents such as ethyl iodide.

Major Products Formed: The primary product formed from these reactions is netilmicin sulfate itself, with various intermediates during the synthesis process .

Scientific Research Applications

Netilmicin sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the development of new antibiotics.

Biology: Studied for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.

Medicine: Used to treat severe infections caused by Gram-negative bacteria, including respiratory tract infections, urinary tract infections, and sepsis

Industry: Employed in the production of sterile pharmaceutical preparations and as a standard in quality control processes

Mechanism of Action

Netilmicin sulfate exerts its antibacterial effects by binding irreversibly to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA, leading to the misreading of mRNA and inhibition of protein synthesis. This ultimately results in bacterial cell death .

Comparison with Similar Compounds

- Gentamicin

- Tobramycin

- Amikacin

- Sisomicin .

Netilmicin sulfate’s unique properties and broad-spectrum activity make it a valuable antibiotic in the treatment of resistant bacterial infections.

Properties

IUPAC Name |

2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFWIZQEWFGATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H92N10O34S5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)

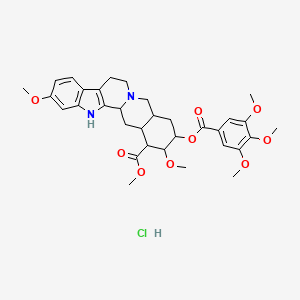

![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)

![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)

![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)

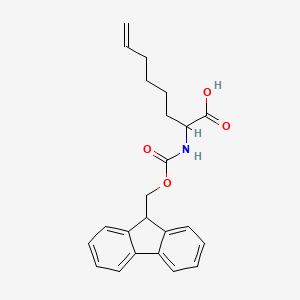

![(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13387961.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide](/img/structure/B13387968.png)

![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)